Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both ester and amide functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate typically involves multi-step organic reactions. One common method starts with the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst. This is followed by the introduction of the amide group through a reaction with an appropriate amine under controlled conditions. The final step often involves the protection and deprotection of functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit or activate enzymes, bind to receptors, or alter the structure of biomolecules.
Comparison with Similar Compounds
Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate can be compared with other esters and amides to highlight its uniqueness:
Ethyl Acetate: A simpler ester with fewer functional groups, used primarily as a solvent.
Methyl Butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl Benzoate: An ester with aromatic properties, used in perfumes and as a solvent.
These comparisons show that this compound has a more complex structure and potentially broader applications due to its multiple functional groups.
Properties
Molecular Formula |
C16H22N2O6 |
---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C16H22N2O6/c1-3-23-13(20)9-17-15(21)14(11(2)19)18-16(22)24-10-12-7-5-4-6-8-12/h4-8,11,14,19H,3,9-10H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
HJLLTKBIYMYCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.